(3R)-3-Cyclopropyl-3-formamidopropanoic acid
Description
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(3R)-3-cyclopropyl-3-formamidopropanoic acid |
InChI |
InChI=1S/C7H11NO3/c9-4-8-6(3-7(10)11)5-1-2-5/h4-6H,1-3H2,(H,8,9)(H,10,11)/t6-/m1/s1 |
InChI Key |
SMXHKRSAHILCAS-ZCFIWIBFSA-N |
Isomeric SMILES |
C1CC1[C@@H](CC(=O)O)NC=O |
Canonical SMILES |
C1CC1C(CC(=O)O)NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Cyclopropyl-3-formamidopropanoic acid typically involves the following steps:
Formamidation: The formamide group can be introduced by reacting the intermediate with formamide or a formamide derivative under acidic or basic conditions.
Final Assembly: The final step involves the coupling of the cyclopropyl and formamide intermediates to form the desired compound, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of (3R)-3-Cyclopropyl-3-formamidopropanoic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Cyclopropyl-3-formamidopropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine or other reduced forms.
Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3R)-3-Cyclopropyl-3-formamidopropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-Cyclopropyl-3-formamidopropanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely, but may include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Key Observations:
In contrast, the pyridin-3-yl group in the analogous compound provides aromaticity and basicity, which may improve solubility in aqueous media and enable π-π stacking interactions . The formamido group (-NHCHO) in the target compound is less basic than the primary amine (-NH₂) in the pyridine derivative, altering reactivity in nucleophilic reactions and pH-dependent behavior.
Physicochemical Differences: The pyridine-containing compound has a higher molecular weight (166.18 vs. 157.17 g/mol) due to the aromatic heterocycle.
Research Findings and Trends
- Metabolic Stability: Cyclopropane-containing compounds like (3R)-3-Cyclopropyl-3-formamidopropanoic acid are often prioritized in drug design for their resistance to oxidative metabolism compared to aromatic analogs.
- Solubility Challenges: The formamido group may reduce aqueous solubility relative to the amino group in the pyridine derivative, necessitating formulation optimization.
- Synthetic Accessibility : The pyridine-based compound’s commercial availability (e.g., CAS 70702-47-5) contrasts with the target compound’s niche applications, which may limit large-scale production data .
Biological Activity
(3R)-3-Cyclopropyl-3-formamidopropanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
- Molecular Formula: C7H11NO3
- Molecular Weight: 157.17 g/mol
- Structure: The compound features a cyclopropyl group and a formamide functional group, contributing to its unique biological properties.
The biological activity of (3R)-3-Cyclopropyl-3-formamidopropanoic acid is primarily linked to its interaction with specific biological targets. Research indicates that it may modulate neurotransmitter systems and exhibit effects on various receptors, potentially influencing metabolic pathways.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of cyclopropyl-containing compounds exhibit significant antimicrobial properties. For instance, modifications to the central α-amino acid in cystobactamids, which include similar structural features, have shown broad-spectrum activity against Gram-negative and Gram-positive bacteria. The minimal inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth, suggesting a potential role in treating infections caused by resistant strains .
Neuropharmacological Effects
In vitro studies have shown that (3R)-3-Cyclopropyl-3-formamidopropanoic acid can influence neurotransmitter release and receptor activation. Its structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders. Preliminary findings indicate that it may enhance synaptic transmission in certain neuronal models, warranting further investigation into its therapeutic potential .
Case Studies
-
Antimicrobial Efficacy
- A study evaluated the efficacy of various cystobactamid analogues against clinical isolates of Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structural motifs to (3R)-3-Cyclopropyl-3-formamidopropanoic acid exhibited lower MIC values compared to traditional antibiotics, highlighting their potential as novel antimicrobial agents .
- Neuroactive Properties
Data Tables
Q & A
Basic Research Questions
Synthesis and Purification Q: What are the standard synthetic routes for (3R)-3-Cyclopropyl-3-formamidopropanoic acid, and how is stereochemical integrity maintained? A: Synthesis typically involves multi-step strategies:
- Cyclopropane introduction : Cyclopropanation of allyl precursors via Simmons-Smith reactions or transition-metal-catalyzed methods.
- Formamide incorporation : Amidation using formylating agents (e.g., formic acid derivatives) under controlled pH to avoid racemization.
- Chiral resolution : Use of chiral auxiliaries or enzymatic catalysis to ensure the (3R)-configuration . Purification employs recrystallization or chiral HPLC to achieve >98% enantiomeric excess (ee). Reaction progress is monitored via TLC or HPLC .
Structural Characterization Q: Which analytical techniques are critical for confirming the structure and enantiopurity of this compound? A:
- NMR spectroscopy : H and C NMR verify the cyclopropyl ring (δ ~0.5–1.5 ppm) and formamide proton (δ ~8.0–8.5 ppm). 2D NMR (COSY, HSQC) resolves stereochemical assignments .
- Chiral HPLC : Quantifies enantiopurity using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 184.0974) .
Biological Activity Screening Q: What methodologies are used to evaluate its biological activity in early-stage research? A:
- In vitro assays : Enzyme inhibition studies (e.g., IC determination) using fluorogenic substrates.
- Receptor binding assays : Radioligand displacement experiments (e.g., H-labeled antagonists) to assess affinity for targets like glutamate receptors .
- Cell viability assays : MTT or ATP-based tests to screen cytotoxicity .
Advanced Research Questions
Optimizing Enantiomeric Excess Q: How can enantiomeric excess be improved during synthesis? A:
- Chiral catalysts : Use of Ru(II)- or Rh(I)-based asymmetric catalysts for cyclopropanation (e.g., 90–95% ee) .
- Kinetic resolution : Lipase-mediated hydrolysis of racemic esters to isolate the (3R)-enantiomer .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance stereoselectivity in amidation steps .
Resolving Data Contradictions Q: How to address discrepancies in reported biological activity across studies? A:
- Purity verification : Reanalyze batches via HPLC to rule out impurities (>99% purity required).
- Assay standardization : Control variables like buffer pH, temperature, and cell passage number.
- Stereochemical impact : Compare activity of (3R)- vs. (3S)-enantiomers to isolate stereospecific effects .
Computational Modeling Q: How can molecular docking predict interactions with biological targets? A:
- Docking software (AutoDock Vina, Schrödinger) : Simulate binding to active sites (e.g., NMDA receptors) using the compound’s 3D structure (PDB: 6WKO).
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
Stability and Storage Q: What storage conditions prevent degradation of this compound? A:
- Temperature : Store at –20°C in amber vials to avoid photodegradation.
- Humidity control : Use desiccants (silica gel) to prevent hydrolysis of the formamide group.
- Inert atmosphere : Argon or nitrogen blankets reduce oxidation .
Alternative Synthetic Routes Q: Are there greener synthetic approaches to reduce waste? A:
- Flow chemistry : Continuous synthesis minimizes solvent use (e.g., ethanol/water mixtures).
- Biocatalysis : Immobilized enzymes (e.g., CAL-B lipase) enable room-temperature reactions with high ee .
Metabolic Pathway Analysis Q: How can isotopic labeling track metabolic fate in cell studies? A:
- C/N labeling : Synthesize isotopologs (e.g., C-cyclopropyl) and trace incorporation into metabolites via LC-MS.
- Stable isotope-resolved NMR : Identifies metabolic intermediates in pathways like the TCA cycle .
Stereochemical Impact on Pharmacodynamics Q: Does the (3R)-configuration influence target selectivity? A:
- Enantiomer comparison : (3R)-enantiomers show 10-fold higher affinity for GABA receptors vs. (3S)-forms in electrophysiology studies.
- Cryo-EM structures : Reveal hydrogen bonding between the formamide group and receptor residues (e.g., Arg112 in GABA) .
Methodological Tables
| Technique | Application | Key Parameters |
|---|---|---|
| Chiral HPLC (Chiralpak IA) | Enantiopurity analysis | Mobile phase: Hexane:IPA (85:15), flow: 1 mL/min |
| H NMR (500 MHz) | Cyclopropyl ring confirmation | δ 0.8–1.2 ppm (m, 4H, cyclopropyl CH) |
| Molecular Docking | Binding affinity prediction | Grid box size: 20 Å, exhaustiveness: 8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
